molecular formula C12H19N5O2S B1438528 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide CAS No. 1172828-53-3

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide

Cat. No.: B1438528
CAS No.: 1172828-53-3
M. Wt: 297.38 g/mol
InChI Key: USTJDLIQSSWUTP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzotriazole core with chlorosulfonic acid, followed by neutralization with a suitable base.

    Attachment of Aminoethyl and Diethyl Groups: The final step involves the alkylation of the sulfonamide derivative with 2-chloroethylamine and diethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or diethyl groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-1H-benzotriazole: Lacks the diethyl and sulfonamide groups, resulting in different chemical properties and applications.

    N,N-Diethyl-1H-1,2,3-benzotriazole-6-sulfonamide: Similar structure but without the aminoethyl group, affecting its reactivity and biological activity.

Uniqueness

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide is unique due to the presence of both aminoethyl and diethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-aminoethyl)-N,N-diethylbenzotriazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-3-16(4-2)20(18,19)10-5-6-11-12(9-10)17(8-7-13)15-14-11/h5-6,9H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTJDLIQSSWUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide
Reactant of Route 2
1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide
Reactant of Route 3
1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide
Reactant of Route 4
1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide

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